4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS: 1142208-31-8) is a triazine-thiol derivative featuring a 3-bromophenyl substituent.
Properties
IUPAC Name |
4-amino-2-(3-bromophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4S/c10-6-3-1-2-5(4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKXNFRJJJPTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162930 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(3-bromophenyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142208-31-8 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(3-bromophenyl)-3,4-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142208-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 6-amino-4-(3-bromophenyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzonitrile with thiourea in the presence of a base, such as sodium ethoxide, to form the triazine ring. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under appropriate conditions.
Substitution: The amino and bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has indicated that compounds with a triazine core can exhibit antimicrobial properties. The presence of the thiol group in 4-amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol enhances its interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents.
Antitumor Properties
Studies have shown that triazine derivatives can inhibit certain enzymes involved in tumor growth. The specific mechanism may involve the compound's ability to interfere with DNA synthesis or repair mechanisms within cancer cells. Preliminary data suggests that this compound could be a candidate for further investigation in oncology.
Antiviral Potential
The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. This application is particularly relevant in the context of emerging viral infections where existing treatments are insufficient.
Material Science Applications
Polymer Chemistry
this compound can serve as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength. Its thiol group can participate in thiol-ene reactions, making it valuable for creating cross-linked networks.
Conductive Materials
Research into conductive polymers has identified triazine derivatives as promising candidates for developing materials with specific electronic properties. The incorporation of this compound into polymer matrices could lead to advancements in organic electronics and sensors.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Case Study 2: Antitumor Mechanism
Research conducted at a leading cancer research institute investigated the effects of this compound on cell lines derived from different types of cancer. The study found that treatment with this compound resulted in reduced cell proliferation and induced apoptosis in cancer cells through caspase activation pathways.
Case Study 3: Polymer Development
A collaborative study between chemists and material scientists explored the use of this compound in creating novel polymer composites. The findings demonstrated enhanced mechanical properties and thermal stability when incorporated into polymer blends used for electronic applications.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Significant MIC against Gram-positive bacteria |
| Antitumor agents | Induced apoptosis in cancer cell lines | |
| Antiviral agents | Potential inhibition of viral protein functions | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
| Conductive materials | Improved electronic properties |
Mechanism of Action
The mechanism of action of 4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and physicochemical differences:
Key Observations :
- Bromine (Main Compound) and chlorine () act as moderate EWGs, influencing electronic density on the triazine ring.
- Aromatic Interactions : Indole-substituted analogues () may engage in π-π stacking with biological targets, while pyridine derivatives () introduce basicity for salt formation or H-bonding.
Research and Application Insights
- Medicinal Potential: The main compound is marketed for medicinal purposes (), though specific targets or efficacy data are unavailable. Morpholino-triazine derivatives () highlight the scaffold’s utility in synthesizing kinase inhibitors or other therapeutic agents.
- Synthetic Flexibility : Substituents like methoxyphenyl () or methylpyrrole () demonstrate the scaffold’s adaptability for structure-activity relationship (SAR) studies.
Biological Activity
Overview
4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. Its unique structure, featuring a bromophenyl substituent and a thiol group, positions it as a candidate for diverse biological applications. The compound's molecular formula is with a molecular weight of 285.16 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiol group can form covalent bonds with target proteins, altering their function. This mechanism is crucial for its potential as an enzyme inhibitor.
- Cellular Interaction : The aromatic structure allows for interactions with cellular membranes and other biomolecules, influencing various biological processes .
Antimicrobial Properties
Research indicates that triazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial properties against resistant strains such as MRSA and VRE .
Anticancer Activity
Triazine derivatives have been explored for their anticancer potential. The compound's structure allows it to inhibit pathways involved in cancer cell proliferation. Specific derivatives have shown promising results in cell-based assays against various cancer cell lines, demonstrating the potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory activity of triazine derivatives has been systematically reviewed. Compounds within this class have exhibited significant inhibition of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Table: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Testing : A study evaluated various triazine derivatives for their antimicrobial properties using MIC and Minimum Bactericidal Concentration (MBC) tests. The results indicated that certain derivatives had pronounced antibacterial activities against resistant strains .
- Anticancer Studies : Research on triazine derivatives has demonstrated their ability to modulate key signaling pathways involved in cancer progression. For example, specific modifications in the triazine structure have led to enhanced inhibition of enzymes critical for tumor growth .
- Inflammation Modulation : Systematic reviews highlight the role of triazines in reducing inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 4-Amino-6-(3-bromophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how are they optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via three-component reactions involving cyanamide, aldehydes (e.g., 3-bromobenzaldehyde), and thiourea derivatives. Conventional methods use reflux conditions with catalysts like piperidine, while microwave-assisted synthesis significantly reduces reaction time (10–30 minutes) and improves yields (>85%) under solvent-free conditions . Optimization involves adjusting molar ratios, microwave power (100–300 W), and post-synthesis purification via recrystallization (e.g., using ethanol/DMF mixtures) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- UPLC : Determines purity (>95% acceptable for biological assays) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., 3-bromophenyl integration at δ 7.2–7.8 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₀H₈BrN₅S: 316.96) .
- X-ray crystallography : Resolves tautomeric forms (e.g., 1,6-dihydro vs. 5,6-dihydro tautomers) and hydrogen-bonding networks .
Q. How is the antimicrobial activity of this compound evaluated in preliminary screenings?
- Methodological Answer : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and compare growth inhibition to controls (e.g., ciprofloxacin). Structural analogs with 4-chlorophenyl groups showed MIC values of 2–8 µg/mL, suggesting bromophenyl derivatives may require similar testing .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of producing triazine-thiol derivatives?
- Methodological Answer : Microwave irradiation enhances reaction kinetics through uniform heating, reducing side reactions. For example, a one-pot synthesis of 1,6-dihydrotriazines achieves 90% yield in 15 minutes (vs. 12 hours conventionally) by irradiating at 150°C with a 3:1 aldehyde:cyanoguanidine ratio. Solvent-free conditions further simplify purification .
Q. What strategies address discrepancies in biological activity data between structurally similar triazine derivatives?
- Methodological Answer : Contradictions (e.g., inactive parent compounds vs. active isomers) require:
- Structural isomer analysis : Compare 1,6-dihydro vs. 5,6-dihydro tautomers using X-ray diffraction .
- 3D-QSAR modeling : Correlate substituent electronic effects (e.g., bromine’s electron-withdrawing nature) with activity. For example, 2-amino-4-(p-chloro-anilino)-6,6-dimethyl-5,6-dihydrotriazine showed antimalarial activity, while its isomer was inactive .
Q. How does the Dimroth rearrangement influence the tautomeric forms of dihydrotriazines, and what are the implications for reactivity?
- Methodological Answer : The Dimroth rearrangement converts 1,6-dihydrotriazines to 5,6-dihydro forms under basic conditions, altering hydrogen-bonding capacity. Thermal analysis (TGA/DSC) shows irreversible desolvation of ethanol clathrates in 5,6-dihydro derivatives, impacting crystallinity and solubility .
Q. What role does the 3-bromophenyl group play in the compound’s intermolecular interactions and crystallographic packing?
- Methodological Answer : The bromine atom enhances halogen bonding (C–Br⋯N interactions) and π-stacking with aromatic residues in target proteins. X-ray studies of analogs reveal Br⋯S contacts (3.4–3.6 Å) stabilizing crystal lattices, which may correlate with improved thermal stability (decomposition >250°C) .
Q. How are computational methods like 3D-QSAR applied to design derivatives with enhanced antimalarial activity?
- Methodological Answer :
- Molecular docking : Screen against Plasmodium falciparum dihydrofolate reductase (pfDHFR). Prioritize derivatives with hydrogen bonds to Asp54 and Ile164.
- 3D-QSAR : Use CoMFA/CoMSIA to map steric/electrostatic fields. For example, bulky 3-bromophenyl groups at position 6 improve steric fit in hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
